molecular formula C11H14O B1583672 1-Cyclopropyl-1-phenylethanol CAS No. 5558-04-3

1-Cyclopropyl-1-phenylethanol

Cat. No.: B1583672
CAS No.: 5558-04-3
M. Wt: 162.23 g/mol
InChI Key: ODESSVLMCLJHHD-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-phenylethanol is an organic compound with the molecular formula C₁₁H₁₄O It is characterized by a cyclopropyl group attached to a phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-phenylethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with benzaldehyde, followed by hydrolysis. The reaction conditions typically include:

    Reagents: Cyclopropylmagnesium bromide, benzaldehyde

    Solvent: Anhydrous ether

    Temperature: Room temperature

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-phenylethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to 1-cyclopropyl-1-phenylethanal using oxidizing agents like chromium trioxide.

    Reduction: Reduction to 1-cyclopropyl-1-phenylethane using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions where the hydroxyl group is replaced by halogens using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride in dichloromethane

Major Products:

    Oxidation: 1-Cyclopropyl-1-phenylethanal

    Reduction: 1-Cyclopropyl-1-phenylethane

    Substitution: 1-Cyclopropyl-1-phenylethyl chloride

Scientific Research Applications

1-Cyclopropyl-1-phenylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Cyclopropyl-1-phenylethanal
  • 1-Cyclopropyl-1-phenylethane
  • 1-Cyclopropyl-1-phenylethyl chloride

Comparison: 1-Cyclopropyl-1-phenylethanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for hydrogen bonding, making it more versatile in chemical synthesis and biological interactions.

Properties

IUPAC Name

1-cyclopropyl-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(12,10-7-8-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODESSVLMCLJHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-04-3
Record name α-Cyclopropyl-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5558-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cyclopropyl-alpha-methylbenzyl alcohol
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Record name 5558-04-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-cyclopropyl-α-methylbenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.476
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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